molecular formula C7H5NO B3059715 4-Ethynylpyridin-2(1H)-one CAS No. 1196152-08-5

4-Ethynylpyridin-2(1H)-one

Cat. No.: B3059715
CAS No.: 1196152-08-5
M. Wt: 119.12
InChI Key: PWWRIYINHRKVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynylpyridin-2(1H)-one is a heterocyclic organic compound characterized by a pyridine ring substituted with an ethynyl group at the fourth position and a keto group at the second position

Scientific Research Applications

4-Ethynylpyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety data sheet for 4-Ethynylpyridin-2(1H)-one indicates that it is intended for R&D use only and not for medicinal, household, or other uses . Always handle chemicals with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylpyridin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with pyridine, which undergoes a series of reactions to introduce the ethynyl group at the fourth position.

    Ethynylation: The ethynylation process can be achieved using reagents such as acetylene and a suitable catalyst, often palladium-based, under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced catalytic systems and automated control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-ethynylpyridin-2-ol.

    Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: 4-Ethynylpyridin-2,3-dione.

    Reduction: 4-Ethynylpyridin-2-ol.

    Substitution: 4-Substituted pyridin-2(1H)-one derivatives.

Mechanism of Action

The mechanism of action of 4-Ethynylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

  • 2-Ethynylpyridine
  • 3-Ethynylpyridine
  • 4-Ethynylpyridine

Comparison:

  • Structural Differences: While 2-Ethynylpyridine and 3-Ethynylpyridine have the ethynyl group at the second and third positions, respectively, 4-Ethynylpyridin-2(1H)-one has it at the fourth position along with a keto group at the second position.
  • Unique Properties: The presence of both the ethynyl and keto groups in this compound imparts unique reactivity and potential biological activity, distinguishing it from its analogs.

Properties

IUPAC Name

4-ethynyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-6-3-4-8-7(9)5-6/h1,3-5H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWRIYINHRKVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=O)NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726185
Record name 4-Ethynylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196152-08-5
Record name 4-Ethynylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethynylpyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
4-Ethynylpyridin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
4-Ethynylpyridin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
4-Ethynylpyridin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
4-Ethynylpyridin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
4-Ethynylpyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.